Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzonitrile
In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and potential as a precursor to complex, high-value compounds. 4-Chloro-2,5-dimethoxybenzonitrile, identified by the CAS Number 58543-89-8 , stands out as such a scaffold.[1][2][3] This seemingly simple aromatic nitrile is a sophisticated building block, incorporating a unique combination of functional groups: a reactive nitrile, electron-donating methoxy groups, and a strategically placed chlorine atom. This arrangement provides multiple handles for chemical modification, making it a valuable intermediate in the synthesis of pharmaceutical agents, agrochemicals, and materials for dye production.[3][4]
This guide offers a comprehensive technical overview of 4-Chloro-2,5-dimethoxybenzonitrile, designed for researchers and development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies, the logic of analytical validation, and the compound's potential in pioneering new chemical frontiers.
Physicochemical & Structural Characteristics
A thorough understanding of a compound's physical properties is the foundation for its effective use in the laboratory, from designing reaction conditions to ensuring safe handling.
| Property | Value | Source |
| CAS Number | 58543-89-8 | [1] |
| Molecular Formula | C₉H₈ClNO₂ | [5] |
| Molecular Weight | 197.62 g/mol | [5] |
| Boiling Point | 312.4°C at 760 mmHg | [5] |
| Density | 1.26 g/cm³ | [5] |
| Appearance | Typically a solid (powder/crystals) | N/A |
| Solubility | Soluble in common organic solvents like DMF, Chloroform | N/A |
Strategic Synthesis: A Proposed Protocol via Sandmeyer Reaction
While various synthetic routes can be envisioned, the Sandmeyer reaction represents a robust and highly reliable method for introducing a nitrile group onto an aromatic ring, starting from the corresponding aniline. This pathway is favored for its high yield and the commercial availability of the precursor, 4-chloro-2,5-dimethoxyaniline.
The causality for this multi-step approach is rooted in controlling the reactivity of the aromatic ring. Direct cyanation is often difficult, whereas the transformation of a stable amine into a highly reactive diazonium salt provides a reliable intermediate for nucleophilic substitution with a cyanide source.
Experimental Protocol
Step 1: Diazotization of 4-chloro-2,5-dimethoxyaniline
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In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2,5-dimethoxyaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
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Cool the stirred suspension to 0-5°C using an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt, preventing its premature decomposition.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.
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Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5°C. The slow addition rate is crucial to manage the exothermic reaction and prevent the release of hazardous nitrogen oxides.
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Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.
Step 2: Sandmeyer Cyanation
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In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in water.
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Heat this solution to 60-70°C. The copper(I) cyanide acts as a catalyst to facilitate the substitution of the diazonium group with the cyanide nucleophile.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous nitrogen gas evolution will occur. The rate of addition must be controlled to manage the effervescence.
-
After the addition is complete, continue to heat and stir the reaction mixture at 70°C for 1 hour to drive the reaction to completion.
-
Cool the reaction mixture to room temperature. The product will typically precipitate as a solid.
-
Filter the crude product, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-Chloro-2,5-dimethoxybenzonitrile.[6]
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy groups. Two singlets in the aromatic region (typically δ 6.8-7.5 ppm) would represent the two non-equivalent protons on the benzene ring. Two sharp singlets in the aliphatic region (typically δ 3.8-4.0 ppm), each integrating to 3 protons, would confirm the two distinct methoxy groups.
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¹³C NMR: The carbon NMR would display nine unique signals: one for the nitrile carbon (δ 115-120 ppm), six for the aromatic carbons (including those bonded to chlorine and methoxy groups, δ 110-160 ppm), and two for the methoxy carbons (δ 55-60 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. [7]A strong, sharp absorption band in the range of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. Additional characteristic peaks would include C-O stretching for the methoxy ethers (around 1200-1250 cm⁻¹) and C-H stretching for the aromatic ring (above 3000 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is the signature of a molecule containing one chlorine atom.
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. [8]Using a suitable reversed-phase column and a mobile phase gradient (e.g., acetonitrile/water), a single major peak with an area percentage greater than 98% would confirm the high purity of the sample.
Applications in Research and Drug Development
The utility of 4-Chloro-2,5-dimethoxybenzonitrile stems from the ortho- and para-directing effects of the methoxy groups and the various transformation possibilities of the nitrile and chloro substituents.
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Pharmaceutical Intermediates: The scaffold is closely related to the structure of 4-Chloro-2,5-dimethoxyamphetamine (DOC), a known psychoactive substance. [6][9]This makes the nitrile an important precursor for synthesizing DOC analogs and related compounds for neurological research, particularly in the development of receptor probes and potential therapeutics. The nitrile group can be reduced to a primary amine, a key functional group in many active pharmaceutical ingredients (APIs).
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Agrochemical Synthesis: The substituted benzonitrile structure is a common feature in herbicides and pesticides. [4]The specific electronic properties conferred by the chloro and dimethoxy groups can be exploited to design new crop protection agents with enhanced efficacy and targeted modes of action.
-
Materials Science: As a building block for dyes and pigments, the chromophoric system can be extended through reactions at the nitrile or by substitution of the chlorine atom, allowing for the fine-tuning of optical properties for advanced materials. [4]The role of chloro and methoxy groups can be significant in modulating intermolecular interactions, which is crucial in drug design. [10]
Safety and Handling
While a specific safety data sheet (SDS) for 4-Chloro-2,5-dimethoxybenzonitrile should always be consulted, data from structurally similar compounds provide a strong basis for safe handling protocols. [11][12][13]
-
Hazards: The compound is expected to be harmful if swallowed, in contact with skin, or inhaled. [12]It is likely to cause skin and serious eye irritation, as well as potential respiratory irritation. [14]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate protective equipment, including chemical safety goggles compliant with EN166 standards, nitrile gloves, and a lab coat. [11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11][13]Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2,5-dimethoxybenzonitrile is more than a mere catalog chemical; it is a key enabler for innovation in medicinal chemistry, agrochemical science, and material design. Its synthesis is achievable through robust, well-established organic reactions, and its identity can be unequivocally confirmed with standard analytical techniques. By understanding its properties, synthesis, and potential applications, researchers are well-equipped to leverage this versatile intermediate to construct the complex molecules that will drive future scientific advancements.
References
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BIOFOUNT. 4-Chloro-2,5-dimethoxybenzonitrile. [Link]
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ChemSrc. 4-CHLORO-2,5-DIMETHOXYBENZONITRILE. [Link]
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Erowid. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. [Link]
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Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- Google Patents.
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SWGDRUG.org. 4-Chloro-2,5-Dimethoxyamphetamine. [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. [Link]
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